1-(3-Amino-5-fluoropyridin-2-YL)ethanone
Description
1-(3-Amino-5-fluoropyridin-2-yl)ethanone is a pyridine derivative featuring an ethanone group at position 2, an amino group at position 3, and a fluorine atom at position 5. Its molecular formula is C₇H₇FN₂O, with a molecular weight of 154.14 g/mol. The amino and fluorine substituents confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s predicted pKa is ~2.45, influenced by the electron-donating amino group and electron-withdrawing fluorine .
Properties
Molecular Formula |
C7H7FN2O |
|---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
1-(3-amino-5-fluoropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H7FN2O/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,9H2,1H3 |
InChI Key |
NVYVXXVPBUEMRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-fluoropyridin-2-YL)ethanone typically involves the reaction of 3-amino-5-fluoropyridine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a
Biological Activity
1-(3-Amino-5-fluoropyridin-2-YL)ethanone is a compound that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with an amino group and a fluorine atom, which are known to influence its interaction with biological targets. The following sections will explore its synthesis, biological activity, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves several steps:
- Starting Material : The process begins with 3-amino-5-fluoropyridine.
- Formation of Ethanone : The pyridine derivative is reacted with acetylating agents (e.g., acetic anhydride) to introduce the ethanone moiety.
- Purification : The final product is purified through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors. The presence of the amino group enhances hydrogen bonding capabilities, while the fluorine atom can influence lipophilicity and binding affinity.
Pharmacological Properties
Research has indicated that this compound exhibits a range of pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds can possess significant antibacterial properties. For instance, similar structures have demonstrated efficacy against various bacterial strains, suggesting potential applications in antibiotic development .
- Anticancer Activity : Preliminary studies indicate that compounds containing a pyridine ring may inhibit cancer cell proliferation. For example, modifications in the structure can lead to enhanced cytotoxicity against cancer cell lines such as MCF-7 and HCT-116 .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Enzyme Inhibition | Potential COX inhibition |
Case Study Example
A study published in the Journal of Medicinal Chemistry evaluated various substituted pyridine derivatives for their antibacterial and anticancer activities. It was found that compounds similar to this compound exhibited enhanced potency when specific substitutions were made to the pyridine ring .
Comparative Analysis
Comparative studies have shown that while this compound shares structural similarities with other biologically active compounds, its unique combination of functional groups allows it to interact differently with biological targets.
Table 2: Comparison with Related Compounds
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| 1-(3-Amino-pyridin-2-YL)ethanone | Low | Moderate |
| 1-(3-Fluoro-pyridin-2-YL)ethanone | High | Low |
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
Positional isomerism significantly impacts physicochemical and biological properties:
- Key Observations: The amino group at position 3 in the target compound enhances nucleophilicity compared to chloro analogs (e.g., 1-(3-Chloro-5-fluoropyridin-2-yl)ethanone), facilitating reactions like amidation or alkylation . Positional isomers (e.g., amino at position 2 vs. 3) exhibit differing hydrogen-bonding capabilities, affecting solubility and biological target interactions .
Substituent Effects on Reactivity and Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: Amino Group (NH₂): Enhances electron density on the pyridine ring, increasing solubility in polar solvents. This contrasts with chloro analogs, where electron-withdrawing Cl reduces ring reactivity . Fluorine (F): Stabilizes the ring via inductive effects, improving thermal stability and altering pKa (predicted 2.45 for the target vs. ~1.5–2.0 for non-amino analogs) .
- Synthetic Utility: Chloro- and bromo-substituted pyridine ethanones (e.g., 1-(5-Bromo-2-chloropyridin-3-yl)ethanone, CAS 886365-47-5 ) are preferred for cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, the amino group in the target compound may require protection during synthesis to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
